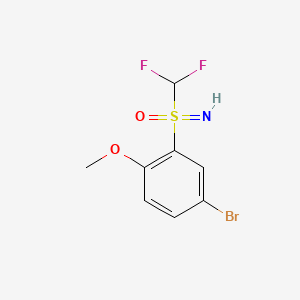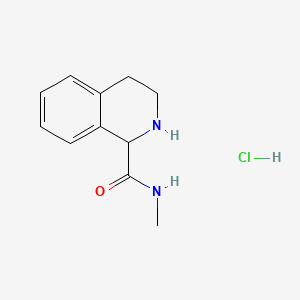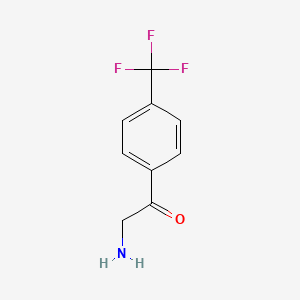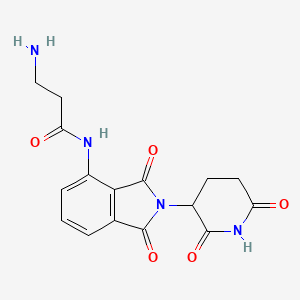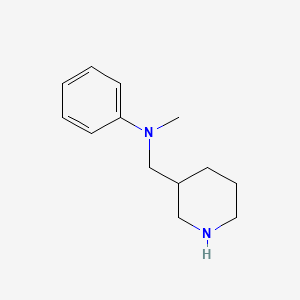
N-methyl-N-(piperidin-3-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(piperidin-3-ylmethyl)aniline is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of N-methyl-N-(piperidin-3-ylmethyl)aniline involves several synthetic routes and reaction conditions. One common method is the nucleophilic substitution reaction, where aniline derivatives react with alkyl halides in the presence of a base. Another method involves the reduction of nitroarenes to anilines, followed by alkylation . Industrial production methods often employ transition-metal-catalyzed processes to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
N-methyl-N-(piperidin-3-ylmethyl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas in the presence of metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary amines .
Scientific Research Applications
N-methyl-N-(piperidin-3-ylmethyl)aniline has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are explored for their potential pharmacological activities, including their use as intermediates in drug development . Additionally, this compound finds applications in the industry as a precursor for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of N-methyl-N-(piperidin-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with biological receptors, enzymes, or ion channels, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-methyl-N-(piperidin-3-ylmethyl)aniline can be compared with other similar compounds, such as N-methylaniline and N-(pyridin-3-ylmethyl)aniline. While N-methylaniline is a simpler derivative with a single methyl group attached to the nitrogen atom, N-(pyridin-3-ylmethyl)aniline contains a pyridine ring instead of a piperidine ring . The presence of the piperidine ring in this compound imparts unique chemical and pharmacological properties, making it distinct from its analogs .
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N-methyl-N-(piperidin-3-ylmethyl)aniline |
InChI |
InChI=1S/C13H20N2/c1-15(13-7-3-2-4-8-13)11-12-6-5-9-14-10-12/h2-4,7-8,12,14H,5-6,9-11H2,1H3 |
InChI Key |
DUMSCKUGOCOOSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCCNC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate](/img/structure/B13580810.png)
![ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13580822.png)
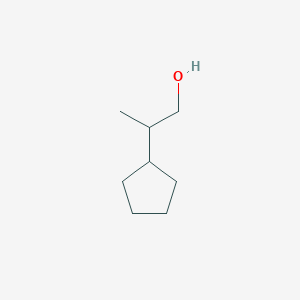

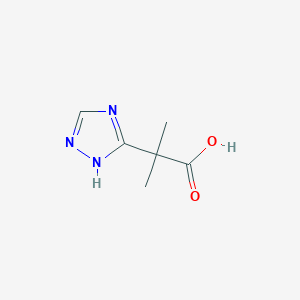
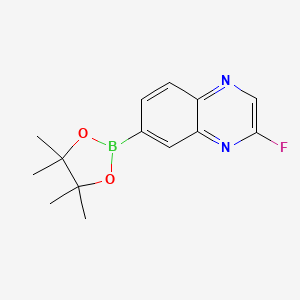

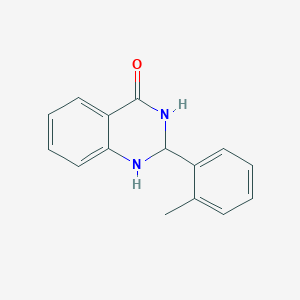
![2-Benzyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13580874.png)

